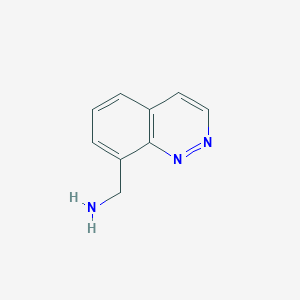

Cinnolin-8-ylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

cinnolin-8-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H,6,10H2 |

InChI Key |

LMABXCRKZXCFTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cinnolin 8 Ylmethanamine and Analogous Structures

Established Synthetic Routes to the Cinnoline (B1195905) Ring System

The formation of the bicyclic cinnoline structure, which is an isomer of other naphthyridines like quinoxaline (B1680401) and phthalazine, can be achieved through various cyclization and annulation strategies. wikipedia.orgnih.gov These methods typically involve the formation of the pyridazine (B1198779) ring fused to a benzene (B151609) ring.

Cyclization Reactions in Cinnoline Synthesis

Cyclization reactions are a cornerstone of cinnoline synthesis, often starting from appropriately substituted benzene derivatives.

The Richter synthesis, first reported by Victor von Richter in 1883, is a historically significant method for obtaining the cinnoline ring system. ijariit.comdrugfuture.com The classical approach involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes intramolecular cyclization. drugfuture.com The initial product is a 4-hydroxycinnoline-3-carboxylic acid, which can be subsequently decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org

Modifications to the Richter synthesis have expanded its scope and utility. These modifications often involve variations in the starting materials and reaction conditions to improve yields and introduce a wider range of substituents on the cinnoline core.

The Widman–Stoermer synthesis provides an alternative route to cinnolines, typically starting from an α,β-unsaturated or α-haloketone and a diazonium salt. This method is conceptually related to the Richter synthesis and offers a versatile approach to substituted cinnolines. The reaction proceeds through the formation of a hydrazone, which then undergoes cyclization to form the cinnoline ring.

The Borsche cinnoline synthesis is another classical method that contributes to the diversity of available cinnoline derivatives. wikipedia.org This approach involves the cyclization of arylhydrazones of α-keto acids or esters. The reaction is often facilitated by acidic conditions, leading to the formation of the cinnoline ring. The choice of the starting arylhydrazine and the keto acid or ester allows for the introduction of various substituents onto both the benzene and pyridazine rings of the cinnoline system.

More contemporary approaches to cinnoline synthesis include in situ 6-endo-dig cyclization strategies. These methods often involve the use of transition metal catalysts to facilitate the cyclization of appropriately configured substrates. For instance, the palladium-catalyzed cyclization of o-alkynyl-N-tosylhydrazones has emerged as a powerful tool for the synthesis of a variety of substituted cinnolines. These modern methods often offer milder reaction conditions and greater functional group tolerance compared to the classical named reactions.

Annulation Reactions for Fused Cinnoline Systems

Annulation reactions provide a powerful strategy for the construction of fused cinnoline systems, where the cinnoline core is part of a larger polycyclic structure. These reactions typically involve the formation of one or more new rings onto a pre-existing cinnoline or a precursor that will form the cinnoline ring during the annulation process. For example, a Diels-Alder reaction involving a cinnoline-based diene could be used to construct a new fused ring. Another approach could involve intramolecular Heck reactions to form new carbon-carbon bonds and create fused systems. ijper.org The synthesis of N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro- ijper.orgCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]cinnolin-3-yl)methanamine is an example of a fused cinnoline system. chemexpress.cn

Research Findings on Cinnoline Synthesis

The following table summarizes key aspects of the primary synthetic methodologies for the cinnoline ring system:

| Synthetic Method | Starting Materials | Key Transformation | Primary Product | Applicability |

| Richter Synthesis | o-aminophenylpropiolic acid | Diazotization and intramolecular cyclization | 4-hydroxycinnoline-3-carboxylic acid | Synthesis of the core cinnoline scaffold |

| Widman–Stoermer Synthesis | α,β-unsaturated or α-haloketone and a diazonium salt | Hydrazone formation and cyclization | Substituted cinnolines | Introduction of various substituents |

| Borsche Synthesis | Arylhydrazones of α-keto acids or esters | Acid-catalyzed cyclization | Substituted cinnolines | Versatile for diverse substitution patterns |

| In Situ 6-Endo-Dig Cyclization | o-alkynyl-N-tosylhydrazones | Transition metal-catalyzed cyclization | Substituted cinnolines | Modern, mild, and efficient synthesis |

| Annulation Reactions | Cinnoline-based dienes or other reactive precursors | Ring-forming reactions (e.g., Diels-Alder, Heck) | Fused polycyclic cinnoline systems | Construction of complex cinnoline derivatives |

Synthesis of Cinnolin-8-ylmethanamine

The synthesis of the specific target molecule, this compound, would likely proceed through the initial construction of a cinnoline ring with a suitable functional group at the 8-position. For example, starting with an appropriately substituted aniline, a cinnoline-8-carboxylic acid or 1-(Cinnolin-8-yl)ethanone could be synthesized using one of the methods described above. bldpharm.comserpharm.com The carboxylic acid or ketone could then be converted to the corresponding amide, which can be reduced to the desired methanamine. Alternatively, a Gabriel synthesis or other amination strategies could be employed on a Cinnolin-8-ylmethyl halide.

Contemporary Approaches for this compound Scaffold Construction

Modern synthetic methods provide efficient and versatile pathways to the cinnoline core, enabling the introduction of diverse functional groups necessary for compounds like this compound.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov This strategy is particularly relevant for the synthesis of aminomethanamine derivatives, where C(sp³)-H bonds can be directly converted into C-N bonds. While direct synthesis of this compound via this method is not explicitly detailed, the principles apply to precursors such as 8-methylcinnoline. The rhodium catalyst, often in a complex like [Cp*RhCl₂]₂, can activate a C(sp³)-H bond ortho to a directing group. thieme-connect.de

In a general sense, the reaction involves the coordination of a directing group on the substrate to the rhodium center, followed by cyclometalation through C-H bond activation to form a rhodacycle intermediate. thieme-connect.de This intermediate then reacts with an amide source, such as a 1,4,2-dioxazol-5-one, to form the desired C-N bond through reductive elimination. nih.gov This approach has been successfully used for the amidation of unactivated C(sp³)-H bonds to produce 1,2-amino alcohol derivatives and other amino compounds under relatively mild conditions. nih.govrsc.org The ability to functionalize C(sp³)-H bonds is particularly advantageous for late-stage modifications of complex molecules. nih.gov

Table 1: Examples of Rh(III)-Catalyzed C-H Activation Reactions

| Substrate Type | Coupling Partner | Catalyst System | Result | Reference |

|---|---|---|---|---|

| 8-methylquinolines | Arylsilanes | [CpRhCl₂]₂ / AgF | C(sp³)-H Monoarylation | thieme-connect.de |

| Aliphatic Oximes | Dioxazolones | [CpRhCl₂]₂ / AgSbF₆ | C(sp³)-H Amidation | rsc.org |

| N-Aryl Indazolones | Vinylene Carbonate | Rh(III) catalyst | Indazolocinnoline Synthesis | researchgate.net |

A notable advancement in cinnoline synthesis is the development of transition-metal-free methods, which offer environmental and cost benefits. One such strategy involves an intramolecular redox cyclization reaction starting from readily available materials like 2-nitrobenzyl alcohol and benzylamine (B48309). nih.govrsc.orgresearchgate.net This process is typically promoted by a base, such as CsOH·H₂O, in a mixed solvent system like EtOH/H₂O. rsc.org

The reaction mechanism proceeds through several key steps. Initially, an intramolecular redox reaction converts the 2-nitrobenzyl alcohol into a 2-nitrosobenzaldehyde intermediate. nih.govrsc.org This intermediate then undergoes condensation with benzylamine, followed by an azo-to-hydrazone isomerization, cyclization, and finally aromatization to yield the cinnoline ring system. nih.govresearchgate.netresearchgate.net The formation of the 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) intermediates is crucial for the transformation. nih.govrsc.org This method provides a straightforward and efficient route to the core cinnoline structure. rsc.org

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach has been successfully applied to the synthesis of densely functionalized cinnolines. researchgate.netnih.gov

One such method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. researchgate.netnih.gov These reactions are often facilitated by controlled microwave heating in a solvent system like dioxane/piperidine, which can significantly enhance reaction rates and yields. researchgate.netresearchgate.net The use of green solvents like water has also been explored, making the process more environmentally benign. researchgate.netlongdom.org MCRs provide a rapid and versatile pathway to a wide array of substituted cinnolines, which are valuable for screening for biological activities. nih.govresearchgate.net

Table 2: Microwave-Assisted Multi-Component Synthesis of Cinnoline Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Enaminones | Benzaldehyde | Hydrazine-HCl | Water/Ammonium Acetate (B1210297) | 1-H-pyrazole derivatives | researchgate.netlongdom.org |

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a pre-formed cinnoline ring, in the final steps of a synthesis. This allows for the rapid generation of a library of analogues from a common intermediate. researchgate.net

Starting with a functionalized aryl halide, a Sonogashira reaction followed by an SNAr reaction with a hydrazine (B178648) 1,2-dicarboxylate reagent can lead directly to dihydrocinnolines via an in situ 6-endo-dig cyclization. researchgate.net These dihydrocinnolines can then be easily oxidized to the corresponding aromatic cinnolines. researchgate.net This approach avoids the use of potentially hazardous diazo intermediates and allows for the strategic introduction of various substituents onto the cinnoline scaffold. researchgate.net The inherent reactivity of different positions on the cinnoline ring can be exploited to achieve selective functionalization. researchgate.net

Strategic Use of Reagents and Catalysts in Cinnoline Synthesis

The choice of reagents and catalysts is critical in directing the outcome of a synthetic sequence. In cinnoline synthesis, specific reagents can play unconventional roles, such as acting as a source of carbon atoms.

Dimethyl sulfoxide (B87167) (DMSO) is widely known as a polar aprotic solvent, but it can also serve as a versatile and inexpensive one-carbon synthon in various organic transformations. researchgate.netnih.gov Although its application as a C1 source in the direct synthesis of cinnolines is not extensively documented, the underlying chemical principles have been demonstrated in the formation of other nitrogen-containing heterocycles like quinolines and quinoxalines. gaylordchemical.comresearchgate.net

In these reactions, DMSO is typically activated by an agent such as potassium persulfate (K₂S₂O₈) or through other means like electrochemical oxidation. researchgate.netgaylordchemical.comgaylordchemical.com This activation generates a reactive species that can then participate in the reaction. For instance, in the synthesis of 3-ketoquinolines, DMSO provides the carbon atom needed to complete the quinoline (B57606) skeleton in a reaction with acetophenones and anthranils. gaylordchemical.com Mechanistic studies using deuterated DMSO have confirmed that the methyl groups of the solvent are the source of the incorporated carbon atom. gaylordchemical.com This strategy represents an atom-economical and environmentally benign method for constructing carbon skeletons. gaylordchemical.com

Application of Specific Coupling Reagents and Lewis Acids

The synthesis of cinnoline frameworks is significantly enhanced by the use of specific coupling reagents and Lewis acids, which facilitate key bond-forming reactions. Transition-metal catalysts, particularly rhodium and copper, have proven to be highly effective.

Rhodium(III)-catalyzed reactions, for instance, enable the cascade oxidative coupling and cyclization of readily available Boc-arylhydrazines and alkynes to form cinnolines and cinnolinium salts. acs.org In these processes, a five-membered rhodacycle intermediate has been isolated, providing crucial insight into the catalytic cycle. acs.org This method is noted for its broad substrate scope and high stereoselectivity. acs.org Similarly, Rh(III)-catalyzed C-H activation and annulation of N-aryl cyclic hydrazides with reagents like vinyl acetate can build the cinnoline structure. researchgate.net Another approach involves the Rh(III)-catalyzed reaction of N-aryl indazolones with vinylene carbonate, which acts as an acetylene (B1199291) surrogate, to produce indazolocinnolines. researchgate.net

Copper-catalyzed methods also offer efficient pathways. For example, Cu-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones is a known route to cinnolines. acs.org More recently, a dual C-N coupling of phthalhydrazide (B32825) with trivalent halogen reagents, catalyzed by copper, has been developed for the synthesis of benzo[c]cinnolines. rsc.orgrsc.org This method can achieve yields up to 99% and benefits from a base-mediated auto-deprotection of the phthaloyl group in a one-pot process. rsc.org

Lewis acids are also employed to promote cinnoline synthesis. Aluminium chloride (AlCl₃) has been used as a catalyst in the synthesis of 4-benzyl cinnolines from aryl phenylallylidene hydrazones in toluene. figshare.comresearchgate.netresearchgate.net This method is considered advantageous due to its low cost and good yields under benign conditions. figshare.comresearchgate.net Stannous chloride (SnCl₂) has also been reported as an effective Lewis acid catalyst for synthesizing cinnoline derivatives under various solvent conditions. bookscape.com

| Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | Boc-arylhydrazines and alkynes | Cinnolines / Cinnolinium salts | Cascade oxidative coupling/cyclization; high stereoselectivity. | acs.org |

| Rh(III) | N-aryl indazolones and vinylene carbonate | Indazolocinnolines | Vinylene carbonate acts as an acetylene surrogate. | researchgate.net |

| Copper Catalyst | Phthalhydrazide and diaryliodoniums | Benzo[c]cinnolines | High yields (up to 99%); one-pot tandem reaction. | rsc.orgrsc.org |

| Aluminium Chloride (AlCl₃) | Aryl phenylallylidene hydrazones | 4-Benzyl cinnolines | Low cost, good yields, benign conditions. | figshare.comresearchgate.net |

| Stannous Chloride (SnCl₂) | Aryl phenyl allylidene hydrazone | Cinnoline derivatives | Effective Lewis acid catalysis. | bookscape.com |

Sustainable and Advanced Synthetic Techniques

Recent advancements in chemical synthesis have emphasized sustainability and efficiency. For cinnoline and its derivatives, techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents are at the forefront of this evolution.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. A notable application is the conversion of selected cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts via a continuous-flow hydrogenation process. thieme-connect.comsorbonne-universite.fr Using an H-Cube flow reactor with a 10% Pd/C cartridge, these products are generated in high yields and purities with residence times of less than one minute. sorbonne-universite.fr

This methodology has been applied to versatile cinnoline scaffolds obtained from biorenewable feedstocks like glucose and phenylhydrazine (B124118). thieme-connect.comsorbonne-universite.fr The initial reaction produces a cinnoline-3-carbaldehyde (B1356709) building block on a multigram scale, which can be further derivatized. sorbonne-universite.fr The subsequent flow hydrogenation demonstrates the simplicity and efficiency with which these heterocyclic compounds can be created. sorbonne-universite.fr Flow technology has also been suggested for the large-scale synthesis of C(sp3)-N bonds in related nitrogen heterocycles using Et₃N as an organic base. researchgate.net

| Methodology | Apparatus | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Continuous-flow hydrogenation | H-Cube flow reactor | 10% Pd/C cartridge, 1 mL/min, rt, 40 bar | High yield and purity 1,4-dihydrocinnolines; residence time < 1 minute. | sorbonne-universite.fr |

| Bio-based Cinnoline Synthesis | Batch, then flow | Glucose and phenylhydrazine starting materials | Multigram scale synthesis of a versatile cinnoline scaffold. | thieme-connect.comsorbonne-universite.fr |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The synthesis of polyfunctionally substituted cinnolines has been achieved through the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation at 100 °C for 20 minutes. researchgate.net This method, using dioxane and piperidine, affords high yields (86-93%) of the desired cinnoline derivatives. researchgate.net

A particularly innovative approach involves conducting the microwave-assisted reaction inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. rsc.orgrsc.org In this green and efficient method, the robust microcapsules act as microwave microreactors. rsc.org The reactants are loaded into the capsules via passive diffusion, and the reaction is promoted by microwave irradiation, demonstrating a novel application in materials and pharmaceutical sciences. rsc.orgrsc.org This technique has been used to synthesize densely functionalized cinnolines from multi-component reactions under controlled microwave heating. nih.gov

| Methodology | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| One-pot multi-component synthesis | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, nitromethane | Dioxane/piperidine, controlled microwave heating | Simple and efficient synthesis of densely functionalized cinnolines. | nih.gov |

| Synthesis inside microcapsules | Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-nitro-2-phenylethylene | Lycopodium clavatum sporopollenin (LCS) microcapsules, MW irradiation at 100 °C for 20 min | Green and efficient; microcapsules act as MW microreactors. | rsc.orgrsc.org |

Green Solvent Utilization in Cinnoline Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents. In the context of cinnoline synthesis, water has been successfully used as a solvent. A green, one-pot, three-component reaction for the regioselective synthesis of new 3-aryl substituted 7,8-dihydrocinnolin-5(6H)-ones utilizes water as the reaction medium. researchgate.net This method involves the reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine hydrate (B1144303). researchgate.net The protocol avoids the use of harmful organic solvents, simplifies workup, and reduces waste, as it does not require any catalyst or additive agent. researchgate.net

Other strategies focus on transition-metal-free reaction conditions, providing rapid and green methods for assembling diverse chemical bonds. researchgate.net The development of such protocols is crucial for creating more sustainable synthetic pathways for complex heterocyclic compounds.

Reaction Mechanisms and Mechanistic Elucidation Studies

Investigation of Catalytic Cycles in Cinnoline (B1195905) Formation

The formation of cinnolines often involves sophisticated catalytic cycles, particularly when employing transition metals such as rhodium (Rh), copper (Cu), and ruthenium (Ru). nih.govresearchgate.net These catalysts are pivotal in facilitating C-H bond activation and subsequent annulation reactions, which are common strategies for constructing the bicyclic cinnoline framework. nih.govresearchgate.net

For instance, rhodium-catalyzed C-H activation enables the annulation of azo and diazo compounds, proceeding through a redox-neutral pathway. nih.gov Similarly, copper-catalyzed methods often involve aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones or dehydrogenative amination. nih.gov These catalytic systems enhance reaction efficiency and provide routes to substituted cinnolines that would be otherwise difficult to access. mdpi.com

Table 1: Overview of Catalytic Systems in Cinnoline Synthesis

| Catalyst Type | Precursors | Key Mechanistic Step | Reference |

|---|---|---|---|

| Rhodium (Rh) | Azo and Diazo Compounds | Redox-neutral annulation via C-H activation | nih.gov |

| Copper (Cu) | N-methyl-N-phenylhydrazones | Aerobic intramolecular dehydrogenative cyclization | nih.gov |

Characterization of Key Intermediates in Synthetic Pathways

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In a transition-metal-free approach to cinnoline synthesis starting from 2-nitrobenzyl alcohol and benzylamine (B48309), researchers have successfully identified crucial intermediates. nih.govrsc.org Through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, key species like 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) have been characterized. nih.govrroij.comthepharmajournal.comnih.gov

The classical Richter cinnoline synthesis provides another example, proceeding through the formation of 4-hydroxycinnoline-3-carboxylic acid from an alkyne precursor. wikipedia.org This intermediate can then be isolated and subsequently converted to the parent cinnoline heterocycle. wikipedia.org The ability to trap and analyze these intermediates provides direct evidence for the proposed reaction pathways.

Detailed Mechanistic Pathways of Cyclization and Redox Reactions

The construction of the cinnoline ring inherently involves cyclization and, frequently, redox reactions. A well-studied, transition-metal-free pathway illustrates this complexity. The reaction between 2-nitrobenzyl alcohol and benzylamine is initiated by an intramolecular redox reaction that forms the 2-nitrosobenzaldehyde intermediate. nih.govrsc.org This is followed by a sequence of steps:

Condensation: The intermediate aldehyde condenses with benzylamine.

Isomerization: An azo isomerization leads to a more stable hydrazone.

Cyclization: An intramolecular cyclization event occurs.

Aromatization: The final step involves aromatization to yield the stable cinnoline ring system. nih.gov

Analogous mechanistic principles are observed in the synthesis of related heterocycles like quinolines, where oxidative annulation and photo-induced oxidative cyclization are common strategies. mdpi.com These pathways often involve the generation of radical cations or other reactive species that drive the ring-closing process. mdpi.com

Studies on Hydrogen Transfer Mechanisms in Cinnoline Synthesis

Hydrogen transfer reactions are crucial for the synthesis and modification of cinnoline and related N-heterocycles. While direct studies on cinnoline synthesis are specific, extensive research on the transfer hydrogenation of quinolines offers significant mechanistic insights that are broadly applicable. nih.govresearchgate.netnih.gov These reactions often utilize a hydrogen source, such as ammonia (B1221849) borane (B79455) (H₃N·BH₃), in conjunction with a metal catalyst. nih.gov

Cobalt-amido cooperative catalysis, for example, has been shown to effectively convert quinolines to 1,2-dihydroquinolines. nih.gov Mechanistic studies, including deuterium (B1214612) labeling, suggest that the process involves the precise transfer of dihydrogen from the source to the N=C bond of the substrate. nih.gov The proposed catalytic cycle involves a "hydride-proton" intermediate, HCo-NH(H), which is key to the hydrogen transfer steps. nih.gov Similar mechanisms are proposed for nickel and aluminum-based catalysts, highlighting the role of metal-ligand cooperation in activating the hydrogen source and facilitating its transfer to the heterocyclic substrate. researchgate.netnih.gov Furthermore, the hydrogenation of cinnolines to produce 1,4-dihydrocinnoline (B8695256) derivatives has been achieved through continuous-flow processes, demonstrating a practical application of hydrogen transfer. ucd.ie

Kinetic and Thermodynamic Considerations in Cinnoline Reactivity

The outcome of chemical reactions, including the synthesis of complex molecules like cinnolines, can be dictated by whether the process is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). libretexts.orglibretexts.org This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, when reactions become reversible, an equilibrium can be established. libretexts.org Under these conditions, the most stable product will predominate, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org

In the context of cinnoline synthesis, reaction conditions such as temperature, solvent, and the choice of catalyst can significantly influence the product distribution by favoring either the kinetic or thermodynamic pathway. researchgate.netresearchgate.net For example, the introduction of certain substituents into the reacting molecules can accelerate or decelerate cyclization rates, thereby affecting which product isomers are formed. researchgate.net This interplay is crucial for achieving selectivity in the synthesis of specifically substituted cinnoline derivatives. The reversibility of certain steps, such as the retro-aldol reaction in analogous systems, allows the reaction to equilibrate from the kinetic to the more stable thermodynamic product over time. nih.gov

Chemical Reactivity and Transformations of Cinnolin 8 Ylmethanamine Derivatives

Aminomethyl Moiety Modifications and Derivatives

The primary amine of the aminomethyl group in Cinnolin-8-ylmethanamine is a key site for chemical modification. Its nucleophilic character allows for a variety of reactions to introduce diverse functionalities.

N-Alkylation and N-Acylation: The primary amine can readily undergo N-alkylation with various alkyl halides or through reductive amination. More advanced ruthenium-catalyzed N-alkylation procedures using alcohols offer a greener alternative, proceeding through a "borrowing hydrogen" mechanism to yield secondary amines with water as the only byproduct. nih.govresearchgate.net Similarly, N-acylation with acyl halides or anhydrides smoothly converts the amine into the corresponding amides. For the analogous 8-aminoquinolines, copper-catalyzed one-pot reactions using acyl halides can achieve both N-acylation and C5-H halogenation of the ring. nih.govresearchgate.net

Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamide derivatives. Cinnoline (B1195905) derivatives bearing a sulfonamide moiety have been synthesized and investigated for their biological activities. nih.govnih.gov

These fundamental transformations of the aminomethyl group are crucial for creating a library of derivatives with modified steric and electronic properties, which can be instrumental in the assembly of more complex molecules.

Table 1: Representative Reactions of the Aminomethyl Moiety

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | R-X (Alkyl halide), Base | Secondary/Tertiary Amine |

| N-Alkylation (Catalytic) | R-OH, Ru-catalyst, Base | Secondary Amine |

| N-Acylation | RCOCl or (RCO)₂O, Base | Amide |

| Sulfonamide Formation | RSO₂Cl, Base | Sulfonamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline Core

The reactivity of the bicyclic cinnoline core towards substitution reactions is dictated by the electronic influence of the two adjacent nitrogen atoms.

Electrophilic Aromatic Substitution (EAS): The cinnoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atoms, which deactivates the ring towards electrophilic attack compared to benzene (B151609). pnrjournal.com However, electrophilic substitution is possible and preferentially occurs on the benzenoid ring (positions 5, 6, 7, and 8) rather than the more electron-poor pyridazine (B1198779) ring. Drawing an analogy from the closely related quinoline (B57606) system, electrophilic attack is directed to positions 5 and 8, as these positions lead to the most stable carbocation intermediates where the aromaticity of the other ring is preserved. imperial.ac.ukresearchgate.net The presence of the aminomethyl group at C8, which is an activating group, would further favor substitution at the C5 position.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the cinnoline ring makes it highly susceptible to nucleophilic aromatic substitution, particularly on the pyridazine ring (positions 3 and 4) if a suitable leaving group is present. youtube.comwikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). wikipedia.orglibretexts.org The presence of the two ring nitrogens provides significant stabilization for the negative charge developed during the reaction, facilitating the displacement of a leaving group like a halide by a nucleophile. youtube.comnih.gov While the aminomethyl group is not directly on the pyridazine ring, its electronic influence could be transmitted through the aromatic system, though SNAr reactions for cinnolines are predominantly governed by the inherent properties of the pyridazine portion of the scaffold.

Annulation Reactions for Novel Polycyclic Systems

Annulation reactions involving the cinnoline scaffold provide a powerful strategy for the construction of novel, fused polycyclic systems. These reactions build new rings onto the existing bicyclic core, leading to complex heterocyclic architectures.

Formation of Pyrimidino[5,4-c]cinnoline Structures

The construction of pyrimidine (B1678525) rings fused to heterocycles is a common strategy in medicinal chemistry. For the analogous quinoline system, pyrimido[5,4-c]quinolines are synthesized from 3,4-difunctionalized quinoline precursors. nih.govresearchgate.net This typically involves reactions where substituents at the C3 and C4 positions of the core ring act as anchoring points for the formation of the new pyrimidine ring. For a cinnoline core, a similar strategy would be employed, requiring appropriate functional groups at the 3- and 4-positions to react with a C-N or N-C-N building block to complete the pyrimidine ring.

Derivatization to Pyrazolo[4,3-c]cinnoline Analogs

The pyrazolo[4,3-c]cinnoline scaffold has been a subject of significant synthetic interest. researchgate.netresearchgate.net The common synthetic route involves the cyclization of 3-acyl-cinnolin-4-ones with hydrazine (B178648) hydrate (B1144303). innovativejournal.in This reaction builds the pyrazole (B372694) ring onto the 'c' face of the cinnoline nucleus by utilizing the carbonyl group at C3 and the ketone of the pyridazine ring at C4. Numerous derivatives have been synthesized using this approach, often starting from substituted phenylhydrazones which first form the cinnoline ring before the subsequent pyrazole annulation. researchgate.net

Table 2: Annulation Strategies for Fused Cinnoline Systems

| Target System | General Precursor Requirement | Synthetic Strategy Example |

|---|---|---|

| Pyrido[3,2-c]cinnoline | C3 and C4 functionalized cinnoline | Cyclocondensation of 4-aminocinnolin-3-yl ketones thieme-connect.com |

| Pyrimidino[5,4-c]cinnoline | C3 and C4 functionalized cinnoline | (Analogous to quinoline) Friedländer or Biginelli type reactions nih.gov |

| Pyrazolo[4,3-c]cinnoline | 3-Acyl-cinnolin-4-one | Condensation with hydrazine hydrate innovativejournal.in |

Functional Group Interconversions and Complex Molecule Assembly

Beyond direct modifications, the functional groups of this compound can be interconverted to access different reactive handles, and the entire molecule can serve as a building block for larger assemblies.

Functional Group Interconversions (FGI): FGI refers to the transformation of one functional group into another, a cornerstone of organic synthesis. fiveable.meimperial.ac.uk The aminomethyl group of this compound can be converted to other functionalities. For example, diazotization followed by substitution could potentially convert the primary amine into an alcohol (-CH₂OH) or a halide (-CH₂X). These transformations open up new avenues for reactivity, such as oxidation of the alcohol to an aldehyde or further nucleophilic substitutions on the halide.

Complex Molecule Assembly: The this compound scaffold can be incorporated into larger molecular structures. For instance, if a halogen were introduced onto the cinnoline core via electrophilic substitution, it could serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the attachment of aryl, alkynyl, or amino groups, enabling the modular assembly of complex molecules. The amino group itself can also be used as a directing group in C-H activation/functionalization reactions, a powerful strategy for forging new bonds at specific positions on the aromatic core. nih.gov

Structural Analysis and Advanced Characterization in Cinnolin 8 Ylmethanamine Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of newly synthesized compounds like Cinnolin-8-ylmethanamine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula.

For this compound, with a molecular formula of C₉H₉N₃, the theoretical exact mass can be calculated. HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. The experimentally determined m/z value is then compared to the theoretical value. A close match between these values serves as primary evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is routinely applied in the characterization of heterocyclic amines to ensure the correct product has been synthesized before proceeding with further studies. nih.govjfda-online.comresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃ |

| Theoretical Exact Mass | 159.080 |

| Mass Spectrometry Mode | Electrospray Ionization (ESI+) |

| Observed Ion [M+H]⁺ | 160.087 |

| Calculated Exact Mass [M+H]⁺ | 160.087 |

| Mass Error | < 5 ppm |

X-ray Single-Crystal Diffraction for Molecular Structure Determination

X-ray Single-Crystal Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The resulting crystallographic data would confirm the planar nature of the bicyclic cinnoline (B1195905) core and determine the precise geometry of the aminomethyl substituent at the C8 position. nih.govnih.goveurjchem.com This information is critical for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. While specific crystallographic data for this compound is not widely published, the table below illustrates the typical parameters obtained from such an analysis for a related heterocyclic compound. researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Parameters

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 14.64 | Unit cell dimension. |

| b (Å) | 8.65 | Unit cell dimension. |

| c (Å) | 16.61 | Unit cell dimension. |

| β (˚) | 116.3 | Angle of the unit cell. |

| Volume (ų) | 1885 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidation of Isomers and Conformers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. smbstcollege.com While standard one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment of atoms, advanced two-dimensional (2D) techniques are necessary to elucidate complex connectivity and spatial relationships, which are vital for distinguishing between isomers and identifying different conformers. ipb.ptwiley.com

For this compound, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign protons on the aromatic ring and the aminomethyl group. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule. semanticscholar.org Furthermore, the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY, can detect through-space proximity between protons, providing critical information about the preferred conformation of the flexible aminomethyl side chain relative to the rigid cinnoline ring.

Table 3: Key 2D NMR Correlations for this compound Structure Elucidation

| 2D NMR Experiment | Type of Information Provided | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds) | Confirms connectivity between adjacent protons on the benzene (B151609) ring portion of the cinnoline core. |

| HSQC | ¹H-¹³C correlations for directly attached atoms | Assigns each carbon atom by linking it to its attached proton(s). |

| HMBC | ¹H-¹³C correlations through multiple bonds (2-3 bonds) | Establishes the connectivity of the entire carbon skeleton, for example, by correlating the methylene (B1212753) protons to C8 and C7 of the cinnoline ring. |

| NOESY/ROESY | ¹H-¹H correlations through space | Determines the spatial arrangement (conformation) of the aminomethyl group relative to the aromatic ring. |

Stereochemical Investigations and Diastereoselective Synthesis Principles

The study of stereochemistry is crucial when a molecule can exist as different stereoisomers. This compound itself is achiral. However, substitution on the aminomethyl group or the cinnoline ring can introduce chiral centers, leading to the possibility of enantiomers and diastereomers.

Diastereoselective synthesis aims to selectively produce one diastereomer over others. beilstein-journals.org For derivatives of this compound, this could be achieved by employing chiral auxiliaries, catalysts, or starting materials. For instance, if a chiral substituent were introduced at the alpha-position of the amine (the CH₂ group), two diastereomers could be formed. The principles of stereocontrol, such as steric hindrance or catalyst-controlled approaches, would be applied to direct the reaction pathway toward the desired diastereomer. The characterization of these diastereomers would rely heavily on NMR spectroscopy, where distinct chemical shifts and coupling constants for each isomer would be observed, and X-ray crystallography to determine the absolute configuration.

Conformational Analysis of this compound Scaffolds

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. nih.govnih.gov While the cinnoline core of this compound is rigid and planar, the aminomethyl substituent at position C8 has rotational freedom around the C8-CH₂ and CH₂-NH₂ bonds. The orientation of this side chain can significantly impact the molecule's properties, including its ability to interact with biological targets.

The conformational landscape of the this compound scaffold is typically explored using a combination of computational modeling (e.g., Density Functional Theory - DFT) and experimental NMR data. researchgate.net Computational methods can calculate the relative energies of different conformers, predicting the most stable arrangements. These predictions can then be validated experimentally. For example, NMR measurements of coupling constants and NOEs can provide distance constraints that are consistent with a particular low-energy conformation. This analysis helps to understand the molecule's preferred shape in solution, which is fundamental to rational drug design and materials science.

Computational and Theoretical Chemistry of Cinnolin 8 Ylmethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Cinnolin-8-ylmethanamine. arkat-usa.orgacs.orgacs.org These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for interpreting its chemical behavior.

Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined through these calculations. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electrostatic potential on the molecular surface can also be mapped, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and intended to represent typical results from DFT calculations.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, including the structures of intermediates and transition states.

This modeling allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. Comparing the activation energies of different possible pathways can reveal the most favorable route for a given transformation. The geometry and electronic structure of transition states can also be analyzed to understand the factors that control the reaction rate and selectivity.

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound (Note: The following data is illustrative and intended to represent typical results from reaction pathway modeling.)

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway A | 15.2 |

| Pathway B | 25.8 |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing how its conformation changes over time. iaanalysis.comacs.orgmdpi.comazolifesciences.comunibo.it These simulations solve Newton's equations of motion for the atoms in the molecule, offering insights into its flexibility and the preferred spatial arrangements of its constituent parts.

A key aspect of these simulations is the choice of a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.govarxiv.orgrsc.orgbenthamdirect.comtandfonline.com For a molecule like this compound, a well-parameterized force field is essential for obtaining accurate simulation results.

MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological macromolecules.

Table 3: Torsional Angle Preferences in this compound from MD Simulations (Note: The following data is illustrative and intended to represent typical results from molecular dynamics simulations.)

| Torsional Angle | Most Populated Range (degrees) |

|---|---|

| C7-C8-C9-N10 | 60-90 |

| C8-C9-N10-H | 150-180 |

Prediction of Reactivity and Selectivity in Cinnoline (B1195905) Transformations

Computational methods can be employed to predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions. For instance, in electrophilic aromatic substitution reactions, the most likely site of attack can be predicted by calculating the relative energies of the possible intermediates. nih.govnih.govsemanticscholar.orgchemrxiv.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its derivatives with their chemical reactivity. researchgate.netnih.govtiu.edu.iqresearchgate.nettiu.edu.iq These models can be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Cinnoline Ring (Note: The following data is illustrative and intended to represent typical results from reactivity prediction studies.)

| Position | Relative Reactivity Index |

|---|---|

| C3 | 0.85 |

| C4 | 0.95 |

| C5 | 1.00 |

| C6 | 0.90 |

Cinnolin 8 Ylmethanamine As a Molecular Scaffold in Chemical Biology Research

Design Principles for Cinnoline-Based Scaffolds in Molecular Recognition

The design of bioactive molecules hinges on the principle of molecular recognition, where a ligand (the drug) binds to a biological target (like a protein or nucleic acid) with high affinity and specificity. The cinnoline (B1195905) scaffold, a bicyclic heteroaromatic system, offers a versatile framework for the design of such molecules.

Key design principles for cinnoline-based scaffolds, including Cinnolin-8-ylmethanamine, in molecular recognition involve:

Rigid Bicyclic Core: The fused ring system of cinnoline provides a degree of rigidity, which can be advantageous in drug design. A rigid scaffold helps to pre-organize the appended functional groups in a specific spatial orientation, reducing the entropic penalty upon binding to a target. This can lead to higher binding affinities.

Hydrogen Bonding Capabilities: The two nitrogen atoms in the cinnoline ring are potential hydrogen bond acceptors. This property is crucial for anchoring the molecule within the binding site of a biological target. The precise positioning of these nitrogen atoms can be exploited to achieve specific interactions.

Vectors for Substituent Placement: The carbon atoms of the cinnoline ring provide multiple points for the attachment of various substituents. In the case of this compound, the aminomethyl group at the 8-position serves as a key vector. This primary amine can be further functionalized to introduce diverse chemical groups that can probe different regions of a binding pocket, thereby optimizing potency and selectivity. The placement at the 8-position directs substituents towards a specific region of space relative to the core scaffold.

Exploration of this compound as a Building Block for Biologically Relevant Molecules

This compound is a valuable building block for the synthesis of more complex, biologically active molecules. nih.gov Its utility stems from the reactive primary amine and the stable cinnoline core.

The aminomethyl group (-CH2NH2) at the 8-position is a key functional handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Common synthetic strategies to elaborate the this compound scaffold include:

Amide Bond Formation: The primary amine can readily react with carboxylic acids, acid chlorides, or activated esters to form amides. This is a robust and widely used reaction in medicinal chemistry to introduce a vast array of substituents.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary or tertiary amines. This allows for the introduction of alkyl or aryl groups, expanding the chemical space and modifying properties like lipophilicity and basicity.

Sulfonamide Formation: Treatment with sulfonyl chlorides provides sulfonamides, which are common pharmacophores found in many clinically used drugs.

Urea (B33335) and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

The cinnoline core itself can also be modified, for instance, through electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The combination of modifications on the aminomethyl group and the cinnoline ring allows for the generation of large and diverse chemical libraries for high-throughput screening.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound-based compounds, SAR studies would systematically explore how modifications at different positions of the molecule affect its interaction with a biological target. While specific SAR data for this compound is scarce, we can outline the principles of such studies.

A hypothetical SAR exploration of this compound derivatives might involve:

Modification of the Aminomethyl Linker: Altering the length and flexibility of the linker between the cinnoline core and the terminal functional group can impact how the molecule fits into a binding pocket.

Variation of Substituents on the Amine: As described in the previous section, introducing different groups via amide, sulfonamide, or urea linkages allows for the probing of specific interactions (hydrophobic, hydrogen bonding, electrostatic) within the target's binding site.

Substitution on the Cinnoline Ring: Adding substituents (e.g., halogens, alkyl, alkoxy groups) to the aromatic part of the cinnoline scaffold can modulate electronic properties, lipophilicity, and metabolic stability. It can also create additional points of interaction with the target.

The following subsections delve into more specific aspects of SAR studies.

Mechanistic Studies of Enzyme Inhibition (e.g., PDE4, Topoisomerase I)

Cinnoline derivatives have been investigated as inhibitors of various enzymes, including phosphodiesterase 4 (PDE4) and topoisomerase I. nih.govpnrjournal.com

Phosphodiesterase 4 (PDE4) Inhibition:

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have therapeutic potential in inflammatory diseases like asthma and COPD. The mechanism of inhibition by small molecules often involves interaction with the enzyme's active site. For a this compound-based inhibitor, the cinnoline core could occupy a hydrophobic pocket, while the functionalized aminomethyl side chain could form hydrogen bonds with key residues.

Table 1: Hypothetical Data for this compound Derivatives as PDE4 Inhibitors

| Compound ID | R Group on Amine | PDE4 IC50 (nM) |

| C8M-001 | H | >10000 |

| C8M-002 | Benzoyl | 520 |

| C8M-003 | 4-Methoxybenzoyl | 250 |

| C8M-004 | 3,4-Dimethoxybenzoyl | 85 |

This table is illustrative and does not represent real experimental data.

Topoisomerase I Inhibition:

Topoisomerase I is an enzyme crucial for DNA replication and transcription. Its inhibitors are used as anticancer agents. These inhibitors typically intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to cell death. The planar aromatic system of the cinnoline scaffold is well-suited for such intercalation. The substituents on the this compound core would then interact with the enzyme and/or the DNA backbone to enhance binding and inhibitory activity.

Elucidation of Receptor Binding Mechanisms

The binding of a ligand to a receptor is a complex process governed by various non-covalent interactions. For this compound-based ligands, understanding the binding mechanism would involve:

Pharmacophore Modeling: Identifying the key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) and their spatial arrangement that are essential for high-affinity binding.

Molecular Docking: Computational simulations to predict the binding pose of the ligand within the receptor's binding site. This can provide insights into the specific amino acid residues involved in the interaction.

Site-Directed Mutagenesis: Experimentally mutating key residues in the receptor's binding site and measuring the effect on ligand binding to confirm the predictions from molecular docking.

Molecular Level Interactions with Biochemical Targets

Hydrogen Bonds: As mentioned, the cinnoline nitrogens and functional groups on the side chain (e.g., amide N-H, carbonyl oxygen) can form crucial hydrogen bonds.

Hydrophobic Interactions: The aromatic cinnoline core and any hydrophobic substituents can interact favorably with nonpolar regions of the binding site.

Electrostatic Interactions: If the amine is protonated at physiological pH, it can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.

Integration of Cinnoline-8-ylmethanamine in Chemical Library Design for Target-Oriented Synthesis

Target-oriented synthesis aims to create a collection of molecules (a chemical library) that is biased towards interacting with a specific biological target or target family. This compound is an excellent starting point for the design of such focused libraries.

The design process would typically involve:

Scaffold Selection: this compound is chosen as the central scaffold due to its favorable physicochemical properties and synthetic tractability.

Building Block Selection: A diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) is selected to be attached to the aminomethyl group. This selection can be guided by computational methods to ensure broad coverage of chemical space and desirable drug-like properties.

Combinatorial Synthesis: The selected building blocks are reacted with this compound in a combinatorial fashion to generate a library of derivatives. This can be done using parallel synthesis techniques to produce a large number of compounds efficiently.

Screening and Optimization: The library is then screened against the target of interest. The hits from the screen provide valuable SAR information that can be used to design a second, more focused library for lead optimization.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Cinnolin-8-ylmethanamine Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule can dramatically influence its pharmacological profile. mdpi.com While numerous methods exist for the synthesis of cinnoline (B1195905) derivatives, the development of asymmetric routes to produce chiral this compound derivatives remains a significant and valuable challenge. researchgate.netnih.gov Future research is anticipated to focus on establishing stereocenters either within the aminomethyl side chain or on a substituted cinnoline ring.

Key research avenues include:

Use of Chiral Auxiliaries: One established strategy involves the use of removable chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. For instance, the Ellman lab developed tert-butanesulfinamide, a versatile chiral reagent widely used for the asymmetric synthesis of various amines. yale.edu This approach could be adapted to synthesize chiral this compound by condensing a Cinnoline-8-carboxaldehyde derivative with tert-butanesulfinamide, followed by diastereoselective reduction of the resulting sulfinylimine and subsequent removal of the auxiliary.

Catalytic Asymmetric Synthesis: A more efficient and atom-economical approach involves the use of chiral catalysts. Research could explore the asymmetric reduction of a suitable precursor, such as a Cinnoline-8-carbonitrile or an imine derivative, using transition metal catalysts complexed with chiral ligands. Another promising strategy is the asymmetric aza-Henry reaction, which can be used to form carbon-carbon bonds and introduce nitro and amine functionalities that can be further elaborated to the desired aminomethyl group. nih.gov

Enzymatic Resolution: Biocatalysis offers a green and highly selective method for resolving racemic mixtures. Enzymes like lipases or proteases could be employed to selectively acylate or deacylate one enantiomer of a racemic this compound derivative, allowing for the separation of the two enantiomers. mdpi.com

The successful development of these asymmetric syntheses will provide access to a library of chiral this compound derivatives, enabling detailed investigation into their structure-activity relationships in various biological contexts.

| Synthesis Strategy | Description | Potential Application for this compound |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Condensation of Cinnoline-8-carboxaldehyde with a chiral amine (e.g., Ellman's auxiliary) followed by diastereoselective addition or reduction. yale.edu |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation of a Cinnoline-8-yl imine or reductive amination of a Cinnoline-8-yl ketone using a chiral transition metal complex. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Kinetic resolution of racemic N-acetyl-Cinnolin-8-ylmethanamine using a specific hydrolase enzyme. mdpi.com |

Integration of this compound into Advanced Materials Design

The unique electronic and structural features of the cinnoline ring system make it an attractive building block for advanced materials. The incorporation of this compound into polymers and other materials could lead to novel functionalities for applications in electronics, sensing, and beyond.

Future research in this area will likely concentrate on:

Conjugated Polymers for Chemosensors: Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers known for their use in chemical sensors. nih.gov The cinnoline nucleus has been successfully incorporated into PAEs, and the resulting materials have shown high sensitivity for quenching by Pd²+ ions, indicating their potential as fluorescent sensors. nih.govresearchgate.net The primary amine of this compound provides a convenient point of attachment for incorporating the cinnoline moiety into a polymer backbone via reactions like amide or imine bond formation. This could lead to new sensory materials designed for the detection of specific metal ions or other analytes.

Functional Polymer Additives: The this compound moiety could be grafted onto existing polymer chains to modify their properties. For example, its incorporation could enhance thermal stability, alter optical properties, or introduce specific binding sites for targeted applications.

| Material Type | Integration Method | Potential Application |

| Conjugated Polymers | Polymerization of a difunctionalized this compound derivative (e.g., via Sonogashira coupling after functionalization). researchgate.net | Fluorescent chemosensors for metal ion detection. nih.gov |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to coordinate with metal ion nodes. | Gas storage, catalysis, chemical separation. |

| Polymer Grafts | Covalent attachment to the surface or backbone of a pre-existing polymer. | Enhancing thermal stability or introducing specific functionalities to commodity plastics. |

Automation and High-Throughput Methodologies in this compound Synthesis Research

To accelerate the discovery of new this compound derivatives with desired properties, the adoption of automation and high-throughput (HT) methodologies is crucial. These technologies can significantly increase the efficiency of synthesis, purification, and screening processes. oxfordglobal.com

Emerging research avenues include:

Automated Synthesis Platforms: The use of automated synthesizers can streamline the production of libraries of this compound analogs. oxfordglobal.com These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention, enabling researchers to focus on experimental design and data analysis. youtube.com Reagent cartridges and pre-programmed reaction protocols can be developed for common transformations, making the synthesis of derivatives more accessible and reproducible. youtube.com

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch chemistry, including improved safety, better reaction control, and easier scalability. researchgate.net A flow-based approach for the synthesis and derivatization of this compound could enable the rapid optimization of reaction conditions (e.g., temperature, pressure, reaction time) and facilitate the on-demand production of compounds. thieme-connect.comucd.ie

High-Throughput Screening (HTS): By combining automated synthesis with HTS, large libraries of this compound derivatives can be rapidly evaluated for their biological activity or material properties. This parallel approach dramatically shortens the discovery and development timeline for new lead compounds or functional materials.

Novel Mechanistic Characterization Techniques for Cinnoline Derivatives

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. While standard techniques like NMR, IR, and mass spectrometry are routinely used to characterize final products, novel techniques can provide unprecedented insight into the intricate pathways of cinnoline formation and derivatization. thepharmajournal.comnih.gov

Future research should leverage:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ FTIR) and in-situ NMR allow for the real-time monitoring of reacting species. This can help identify transient intermediates and provide kinetic data, which are crucial for elucidating reaction mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. These theoretical studies can complement experimental findings and guide the design of new reactions. For example, mechanistic investigations into the synthesis of cinnolines from 2-nitrobenzyl alcohol have revealed the involvement of key intermediates like 2-nitrosobenzaldehyde through a combination of experimental and likely computational approaches. nih.gov

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to intercept and characterize reactive intermediates in complex reaction mixtures, providing direct evidence for proposed mechanistic pathways.

By applying these advanced characterization techniques, researchers can move beyond a "black box" understanding of cinnoline synthesis and develop a more predictive and rational approach to creating novel this compound derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.